![molecular formula C9H6F4O2 B14005030 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane CAS No. 25056-10-4](/img/structure/B14005030.png)
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H6F4O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a tetrafluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane typically involves the reaction of 2,3,5,6-tetrafluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: The major products are ring-opened compounds with functional groups introduced at the site of nucleophilic attack.
Oxidation: The major products are diols or other oxidized derivatives.
Reduction: The major products are alcohols resulting from the reduction of the oxirane ring.
Scientific Research Applications
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane involves its ability to undergo nucleophilic substitution reactions. The oxirane ring is highly reactive and can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in both synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane: is similar to other epoxides such as:
Uniqueness
The uniqueness of this compound lies in its tetrafluorophenoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specialized applications where these properties are advantageous.
Properties
CAS No. |
25056-10-4 |
|---|---|
Molecular Formula |
C9H6F4O2 |
Molecular Weight |
222.14 g/mol |
IUPAC Name |
2-[(2,3,5,6-tetrafluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H6F4O2/c10-5-1-6(11)8(13)9(7(5)12)15-3-4-2-14-4/h1,4H,2-3H2 |
InChI Key |
HBKWOBPPFUKZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



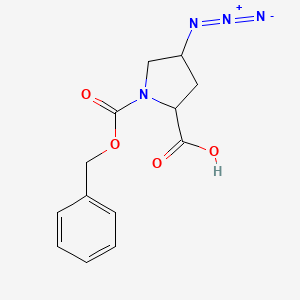
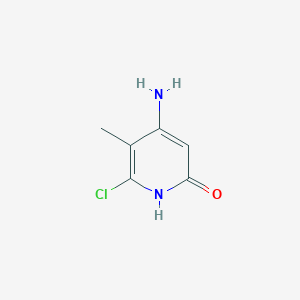
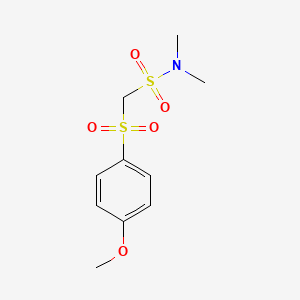

![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
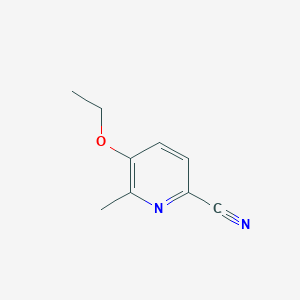
![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)
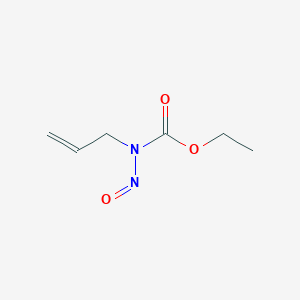
![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)
